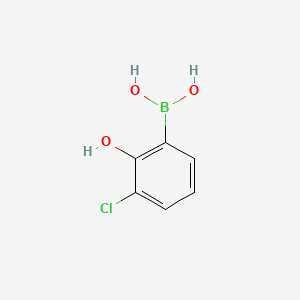
3-氯-2-羟基苯硼酸
描述
3-Chloro-2-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H6BClO3 . It is used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxyphenylboronic acid consists of a phenyl ring (a six-membered carbon ring) with a chlorine atom, a hydroxyl group, and a boronic acid group attached to it . The molecular weight of this compound is 172.37 g/mol .
Chemical Reactions Analysis
3-Chloro-2-hydroxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions with aryl halides to form C-C bonds . It can also undergo cross-coupling reactions with diazoesters or potassium cyanate .
Physical And Chemical Properties Analysis
3-Chloro-2-hydroxyphenylboronic acid is a solid substance . It has a molecular weight of 172.37 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .
科学研究应用
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, such as 3-Chloro-2-hydroxyphenylboronic acid, in combination with a palladium catalyst .
- Methods of Application : The reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with the organoboron reagent . The specific conditions for the reaction can vary depending on the substrates and catalyst used .
- Results/Outcomes : The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents . This makes it a practical choice for up-scaling in industrial applications .
Synthesis of Arylethanesulfonamides
- Scientific Field : Organic Synthesis
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used as a reactant in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
- Methods of Application : The specific experimental procedures would depend on the particular ethenesulfonamide used, but would generally involve the reaction of the boronic acid with the ethenesulfonamide under suitable conditions .
- Results/Outcomes : The outcome of the reaction would be the formation of an arylethanesulfonamide .
Cross-Coupling Reactions with Diazoesters
- Scientific Field : Organic Synthesis
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used in cross-coupling reactions with diazoesters .
- Methods of Application : The specific experimental procedures would depend on the particular diazoester used, but would generally involve the reaction of the boronic acid with the diazoester under suitable conditions .
- Results/Outcomes : The outcome of the reaction would be the formation of a new compound through the cross-coupling of the boronic acid and the diazoester .
Synthesis of Biarylketones and Phthalides
- Scientific Field : Organic Synthesis
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used in the synthesis of biarylketones and phthalides .
- Methods of Application : The specific experimental procedures would depend on the particular substrates and conditions used, but would generally involve the reaction of the boronic acid with other reactants to form the desired products .
- Results/Outcomes : The outcome of the reaction would be the formation of biarylketones and phthalides .
Cross-Coupling Reactions with Potassium Cyanate
- Scientific Field : Organic Synthesis
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used in cross-coupling reactions with potassium cyanate .
- Methods of Application : The specific experimental procedures would depend on the particular potassium cyanate used, but would generally involve the reaction of the boronic acid with the potassium cyanate under suitable conditions .
- Results/Outcomes : The outcome of the reaction would be the formation of a new compound through the cross-coupling of the boronic acid and the potassium cyanate .
Synthesis of Boron/Nitrogen-Doped Polymer Nano/Microspheres
- Scientific Field : Polymer Chemistry
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
- Methods of Application : The specific experimental procedures would involve the reaction of the boronic acid with formaldehyde and ammonia under hydrothermal conditions .
- Results/Outcomes : The outcome of the reaction would be the formation of boron/nitrogen-doped polymer nano/microspheres .
安全和危害
3-Chloro-2-hydroxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
属性
IUPAC Name |
(3-chloro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKTFSAEMHJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668952 | |
| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxyphenylboronic acid | |
CAS RN |
951655-50-8 | |
| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



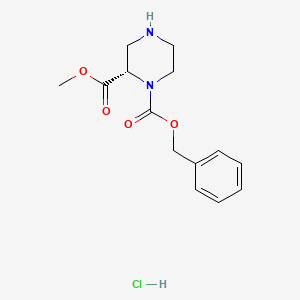
![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)
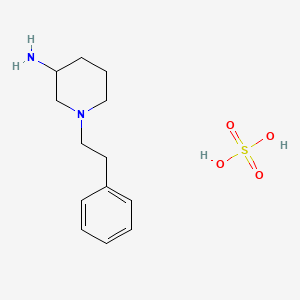
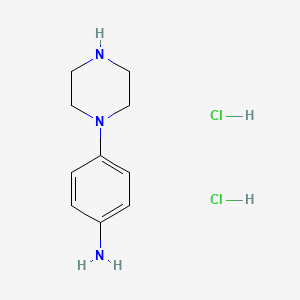
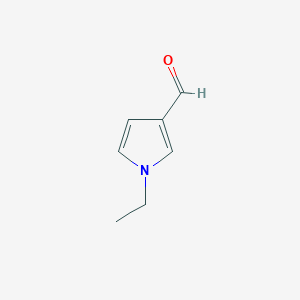
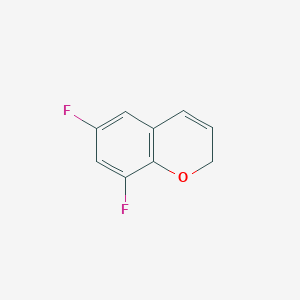
![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)
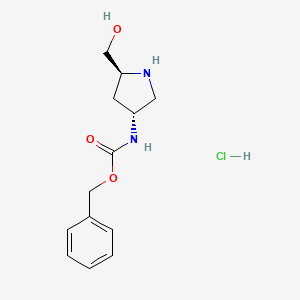
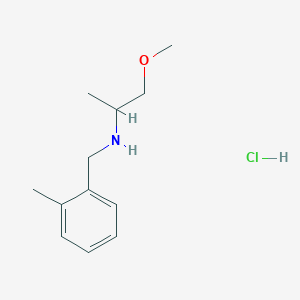
![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)
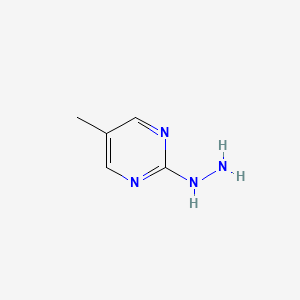
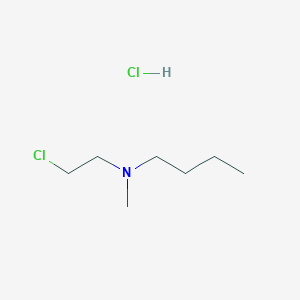
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)